Cas no 2199684-67-6 (4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine)

4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine
- 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine
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- インチ: 1S/C10H12N2O2/c1-2-7(1)9-3-10(12-6-11-9)14-8-4-13-5-8/h3,6-8H,1-2,4-5H2
- InChIKey: AKUCVTAJSJDRHT-UHFFFAOYSA-N
- SMILES: O1CC(C1)OC1=CC(C2CC2)=NC=N1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 204
- XLogP3: 0.8
- トポロジー分子極性表面積: 44.2
4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6608-0936-10μmol |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6608-0936-20μmol |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6608-0936-20mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6608-0936-10mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6608-0936-50mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6608-0936-4mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6608-0936-5mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 5mg |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6608-0936-40mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6608-0936-15mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6608-0936-3mg |
4-cyclopropyl-6-(oxetan-3-yloxy)pyrimidine |
2199684-67-6 | 3mg |
$94.5 | 2023-09-07 |
4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine 関連文献
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidineに関する追加情報
Introduction to 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine (CAS No: 2199684-67-6)
4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, identified by the Chemical Abstracts Service Number (CAS No) 2199684-67-6, is a significant compound in the realm of pharmaceutical chemistry. This heterocyclic molecule has garnered attention due to its unique structural features and potential applications in medicinal chemistry. The presence of both cyclopropyl and oxetane moieties in its structure imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development.
The pyrimidine core is a fundamental motif in many biologically active molecules, particularly in antiviral, anticancer, and antimicrobial agents. Pyrimidines are essential components of nucleic acids, and their derivatives have been extensively studied for their therapeutic potential. The introduction of a cyclopropyl group at the 4-position and an oxetan-3-yloxy group at the 6-position modifies the inherent properties of the pyrimidine ring, leading to novel interactions with biological targets.
The oxetan-3-yloxy substituent is particularly noteworthy, as oxetanes are known for their strained three-membered ring structure. This strain can be exploited to enhance binding affinity or to facilitate specific conformational changes upon interaction with biological targets. In recent years, oxetane-containing compounds have been explored for their role in modulating enzyme activity and receptor binding. The combination of these structural elements in 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine suggests a promising candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with high precision. These tools have been instrumental in identifying potential drug candidates that can modulate key biological pathways. The cyclopropyl group, being a small, rigid structure, can effectively occupy specific pockets on biological targets, enhancing the compound's binding affinity. This feature has been leveraged in the design of novel inhibitors targeting various therapeutic areas.
In the context of current research, 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine has shown promise as a lead compound for developing new therapeutic agents. Its unique structural framework allows for diverse modifications, making it adaptable for generating libraries of compounds with tailored properties. Such libraries are essential for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive molecules.
The synthesis of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed reactions and flow chemistry techniques, have been employed to streamline the synthesis process. These methods not only improve efficiency but also reduce the environmental impact of chemical production.
The pharmacological profile of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine is under active investigation in several academic and industrial laboratories. Preliminary studies suggest that this compound exhibits interesting interactions with enzymes and receptors involved in critical biological processes. For instance, its ability to modulate kinase activity has been explored as a potential strategy for developing anticancer agents. Additionally, its interactions with nucleic acid-binding proteins may open avenues for antiviral therapies.
The role of computational tools in drug discovery cannot be overstated. Molecular dynamics simulations and quantum mechanical calculations have provided insights into the structural dynamics and electronic properties of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine. These studies have helped rationalize its observed bioactivity and guide further structural optimization efforts. By integrating experimental data with computational predictions, researchers can accelerate the discovery process significantly.
The development of novel pharmaceuticals is often hampered by challenges such as poor solubility, low bioavailability, and off-target effects. The structural features of 4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine, particularly the cyclopropyl and oxetane moieties, offer opportunities to address these issues through medicinal chemistry interventions. For example, modifications can be made to enhance solubility or to reduce metabolic degradation, thereby improving the compound's pharmacokinetic profile.
In conclusion,4-Cyclopropyl-6-(oxetan-3-yloxy)pyrimidine (CAS No: 2199684-67-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural composition and demonstrated bioactivity make it a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.
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